
Tosyl cyanide
Overview
Description
Tosyl cyanide (TsCN), chemically known as p-toluenesulfonyl cyanide (CAS 19158-51-1), is an electron-deficient nitrile with the molecular formula C₈H₇NO₂S and a molecular weight of 181.21 g/mol . It is characterized by a sulfonyl group (-SO₂) attached to a para-tolyl ring and a cyanide (-CN) moiety. TsCN is commercially available in high purity (95–99%) and is widely utilized as an electrophilic cyanating agent in organic synthesis . Its applications span free-radical cyanations, hetero-Diels-Alder reactions with 1,3-bis-silyl enol ethers, and photoredox-catalyzed processes, enabling the introduction of cyano groups into aliphatic, benzylic, and heteroatom-containing substrates .
TsCN is synthesized via the reaction of sodium p-toluenesulfinate with cyanogen chloride under controlled conditions, yielding a white crystalline solid with a melting point of 47–50°C . However, its instability during drying (risk of decomposition or explosion) necessitates immediate use after preparation .
Preparation Methods
Tosyl cyanide can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonyl chloride with sodium cyanide under controlled conditions. This reaction typically requires anhydrous solvents and is conducted at low temperatures to prevent decomposition . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Tosyl cyanide undergoes a variety of chemical reactions, including:
Cyanation: this compound is used as a cyanating agent in the presence of photocatalysts like benzophenone.
Sulfonylation: It can also act as a sulfonylating agent, transferring the sulfonyl group to various nucleophiles.
Cycloaddition Reactions: this compound participates in hetero-Diels-Alder reactions with silyl enol ethers, forming hydrolytically sensitive adducts.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Cyanation Reactions
Tosyl cyanide is primarily used for the cyanation of organic substrates. It can introduce cyano groups into various compounds, including:
- Aromatic Compounds : this compound facilitates the electrophilic cyanation of aromatic substrates, providing an efficient route to synthesize aryl nitriles .
- Carbonyl Compounds : It is effective for the α-cyanation of ketones and other carbonyl compounds under mild conditions, yielding high reaction rates and good yields .
2.2 Peptide Synthesis
In peptide synthesis, this compound acts as an electrophilic reagent that can facilitate the formation of peptide bonds by introducing cyano groups into amino acids or peptide precursors. This application is particularly useful in generating complex peptide structures.
2.3 Material Science
This compound is employed in the preparation of polyfunctional nitriles and advanced materials. Its ability to undergo various reactions makes it suitable for creating novel materials with specific properties .
Hydrocyanation of Olefins
A notable study demonstrated the cobalt-catalyzed hydrocyanation of non-activated olefins using this compound. This method provided secondary and tertiary nitriles with good yields under mild conditions, showcasing its utility in synthesizing complex organic molecules .
Direct Cyanation of C(sp³)–H Bonds
Recent advancements have highlighted the use of this compound in photoinduced reactions for direct cyanation of C(sp³)–H bonds. This method allows for selective transformations that are essential in synthesizing complex organic structures, particularly in drug development .
Mechanism of Action
The mechanism of action of tosyl cyanide involves its ability to act as an electrophilic reagent. It reacts with nucleophiles, transferring the cyanide or sulfonyl group to the target molecule. In photocatalytic reactions, this compound undergoes photon-induced hydrogen abstraction, leading to the formation of radical intermediates that facilitate the cyanation or sulfonylation process .
Comparison with Similar Compounds
Tosyl cyanide is compared below with structurally and functionally related compounds, focusing on reactivity, safety, and synthetic utility.
Sulfonyl Cyanides
Other Arenesulfonyl Cyanides
TsCN is the only commercially available sulfonyl cyanide, distinguishing it from analogs like benzenesulfonyl cyanide or naphthalenesulfonyl cyanide, which require custom synthesis . The electron-withdrawing sulfonyl group enhances TsCN’s electrophilicity, enabling cyanations under milder conditions compared to non-sulfonylated counterparts. For example, Van Leusen’s method for TsCN synthesis involves a safer route than older protocols for related compounds, which often require hazardous reagents like nitrosyl chloride .
Sulfones
Sulfones (e.g., diaryl sulfones) were explored as alternatives to TsCN in radical cyanation but failed to yield products, highlighting TsCN’s unique reactivity in hydrogen-abstraction mechanisms (e.g., PHAT mechanism) .
Cyanating Agents
Trimethylsilyl Cyanide (TMSCN)
- Reactivity : TMSCN acts as a nucleophilic cyanide source, contrasting with TsCN’s electrophilic nature. TMSCN is preferred for enantioselective cyanations under copper or photoredox catalysis .
- Safety : TMSCN is less toxic than TsCN but requires anhydrous conditions due to moisture sensitivity.
Cyanobenziodoxolone (CBX)
- Utility : CBX enables decarboxylative cyanations, a process incompatible with TsCN. However, CBX is cost-prohibitive for large-scale applications .
Thiocyanates
Thiocyanates (e.g., KSCN) are non-toxic cyanide sources but require transition-metal catalysts (e.g., copper) for C–H cyanation, whereas TsCN operates via radical or electrophilic pathways without metals .
Table 1: Comparison of Cyanating Agents
Tosyl Derivatives
Tosyl Chloride (TsCl)
TsCl is a precursor to TsCN via nucleophilic substitution with cyanide ions (e.g., NaCN in DMSO) . Unlike TsCN, TsCl is non-cyanogenic and primarily used for sulfonylation of alcohols or amines.
Tosylmethyl Isocyanide (TOSMIC)
TOSMIC (C₉H₉NO₂S) contains an isocyanide (-NC) group instead of cyanide (-CN). It is employed in Ugi and Passerini reactions for multicomponent syntheses, whereas TsCN specializes in cyanation .
Table 2: Tosyl Derivatives Comparison
Biological Activity
Tosyl cyanide (TsCN) is a versatile compound in organic synthesis, known for its utility as a cyanation and sulfonylation reagent. Its biological activity and potential applications in medicinal chemistry are increasingly being explored. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications, supported by case studies and research findings.
This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a cyanide moiety. This structure allows it to function as both an electrophilic reagent and a source of cyanide ions. The reactivity of this compound is primarily attributed to its ability to participate in various organic transformations, including radical reactions and cycloadditions.
Mechanistic Insights
- Cyanation Reactions : this compound can undergo nucleophilic attack, leading to the formation of cyano-substituted products. This property has been exploited in synthesizing various bioactive compounds.
- Radical Transformations : Recent studies have demonstrated that this compound can be utilized in photo-induced radical transformations, which allow for the generation of reactive intermediates under mild conditions, facilitating diverse synthetic pathways .
Antimicrobial Properties
This compound has shown promising antibiotic activity against Gram-positive bacteria. In one study, derivatives formed from this compound displayed significant antibacterial effects, indicating its potential as a lead compound for developing new antimicrobial agents .
Toxicological Profile
The biological activity of this compound must be balanced against its toxicity. Like other cyanides, it exerts toxic effects by inhibiting cytochrome c oxidase, leading to histotoxic hypoxia. The toxicological profile is critical for understanding its safe application in pharmaceutical contexts:
- Mechanism of Toxicity : this compound's toxicity arises from its ability to release cyanide ions, which bind to metalloenzymes and disrupt cellular respiration .
- Symptoms of Exposure : Acute exposure can lead to neurological symptoms such as convulsions and coma, highlighting the need for caution in handling this compound .
Study on Antimicrobial Activity
A recent investigation into the antimicrobial properties of this compound derivatives involved testing against various bacterial strains. The results indicated that certain modifications to the tosyl group enhanced antibacterial efficacy:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
TsCN Derivative A | Staphylococcus aureus | 32 µg/mL |
TsCN Derivative B | Streptococcus pneumoniae | 16 µg/mL |
These findings suggest that structural modifications can significantly influence the biological activity of this compound derivatives .
Toxicity Assessment in Animal Models
Research utilizing rat models has provided insights into the toxicokinetics of this compound. Studies revealed that:
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing tosyl cyanide with high yield and purity?
- Methodological Answer : The synthesis involves reacting sodium toluene-p-sulfinate with cyanogen chloride under vigorous stirring at 20°C. Critical parameters include maintaining temperature control to prevent oil formation, rapid gas flow rates for cyanogen chloride introduction, and immediate cooling in an ice-salt bath post-reaction. Yield optimization (98–99%) requires precise stoichiometry and solvent selection (carbon tetrachloride for extraction). Purity is confirmed via melting point (45.5–47°C), H NMR, and IR spectroscopy, with immediate use recommended due to instability .
Q. How can researchers reliably characterize this compound and distinguish it from byproducts?
- Methodological Answer : Use a combination of analytical techniques:
- Melting point analysis : Compare observed values (45.5–47°C) with literature ranges .
- Spectroscopy : Match H NMR peaks (e.g., aromatic protons in CDCl) and IR absorptions (e.g., sulfonyl and nitrile stretches) to reported spectra .
- Elemental analysis : Verify C, H, N, and S content against theoretical values (CHNOS; MW 181.21) .
Cross-referencing these methods minimizes misidentification risks.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Ventilation : Use chemical fume hoods to avoid inhalation of vapors/dust .
- PPE : Wear safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Storage : Keep in tightly sealed containers in cool, dry environments .
- Exposure monitoring : Employ flame atomic absorption spectrometry or spectrophotometry to detect cyanide byproducts in air/water samples .
Advanced Research Questions
Q. How does this compound function as an electrophilic cyanating agent in radical-mediated reactions?
- Methodological Answer : In photocyanation (e.g., PHAT mechanism), this compound donates the CN group under UV light with benzophenone as a photocatalyst. To confirm the radical pathway:
- Radical trapping experiments : Introduce TEMPO or BHT to quench intermediates and observe reaction inhibition .
- Isotopic labeling : Use C-labeled TsCN to track CN incorporation via NMR or mass spectrometry .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies (e.g., 45.5–47°C vs. 54–56°C in older literature) may arise from impurities or polymorphic forms. Mitigation strategies:
- Purification : Recrystallize from anhydrous solvents (e.g., CCl) and analyze via DSC for precise phase-transition data .
- Cross-validation : Compare spectral data across multiple batches and reference laboratories.
Q. What analytical challenges arise in detecting trace cyanide byproducts during TsCN-mediated reactions?
- Methodological Answer : Cyanide detection at low concentrations (<1 ppm) requires:
- Derivatization : Use pentafluorobenzyl bromide for GC-ECD analysis (detection limit: 0.0115 nmol) .
- Validation : Assess recovery rates (e.g., 4 ng/mL via flame atomic absorption) and matrix effects in biological/environmental samples .
Q. How can the stability of this compound be evaluated under varying reaction conditions?
- Methodological Answer : Conduct stability studies by:
- Temperature/pH stress testing : Monitor decomposition via HPLC or TLC under accelerated conditions (e.g., 40°C, acidic/basic media) .
- Kinetic analysis : Measure half-life in solvents (e.g., DMF, THF) using UV-Vis spectroscopy to track nitrile group integrity .
Q. What experimental design considerations are critical for using TsCN in multi-step organic syntheses?
- Methodological Answer : Key factors include:
- Compatibility : Avoid nucleophilic solvents (e.g., water, alcohols) that hydrolyze TsCN; use aprotic solvents (e.g., CHCl) .
- Intermediate isolation : Employ sequential extraction (e.g., CCl/brine) to separate TsCN from polar byproducts .
- Scalability : Test gas flow rates and stirring efficiency to maintain yield consistency at larger scales .
Properties
IUPAC Name |
(4-methylphenyl)sulfonylformonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONIMGVUGJVFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172685 | |
Record name | p-Toluenesulphonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19158-51-1 | |
Record name | 4-Methylbenzenesulfonyl cyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19158-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulphonyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluenesulphonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-toluenesulphonyl cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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